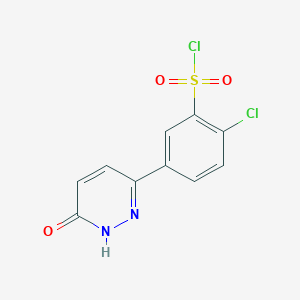

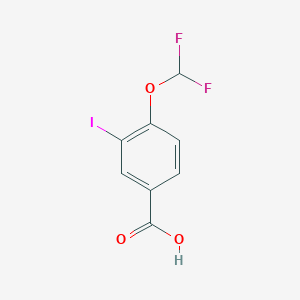

4-(Difluoromethoxy)-3-iodobenzoic acid

Übersicht

Beschreibung

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It’s closely related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been studied for its effects on pulmonary fibrosis .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD), can be synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)benzoic acid is C8H6F2O3 . For a related compound, 4-(Difluoromethoxy)benzaldehyde, the molecular formula is C8H6F2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described. For instance, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a density of 1.4±0.1 g/cm3, boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A practical difluoromethylation protocol for methyl 4-hydroxy-3-iodobenzoate has been developed, offering a safe and large-scale process. This advancement demonstrates the potential for producing related compounds like 4-(Difluoromethoxy)-3-iodobenzoic acid in high yield and purity (Sperry & Sutherland, 2011).

New Route to Roflumilast : Starting from 4-hydroxy-3-iodobenzoic acid, a new synthesis pathway for Roflumilast, a PDE 4 inhibitor, has been established. This process includes the creation of key intermediates like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Ni & Li, 2012).

Thermodynamic Properties

- Sublimation Calorimetry of Iodobenzoic Acids : Studies on 2-iodo-, 3-iodo-, and 4-iodobenzoic acids using sublimation calorimetry have provided valuable data on their thermodynamic properties, including sublimation enthalpy and vapor pressures (Tan & Sabbah, 1994).

Chemical Reactions and Applications

Oxidative Cycloaddition for Oxadiazoles Synthesis : A method involving hypervalent iodine catalysis has been developed for the synthesis of 1,2,4-oxadiazoles, demonstrating the utility of iodobenzoic acid derivatives in complex organic synthesis (Yoshimura et al., 2016).

Copper-Catalyzed Cross-Coupling with Bromozinc-Difluorophosphonate : Copper-catalyzed cross-coupling reactions involving iodobenzoates highlight a method for efficiently synthesizing aryldifluorophosphonates, an important class of compounds in life sciences (Feng, Chen, & Zhang, 2012).

Synthesis of 2,4,5-Trifluorobenzoic Acid : A continuous flow process has been reported for synthesizing 2,4,5-trifluorobenzoic acid, showcasing the application of fluorinated benzoic acids in pharmaceutical and material sciences (Deng et al., 2015).

Electrochemical Immunosensor Development : Utilizing 4-aminobenzoic acid to create nanocomposites, this study exemplifies the potential of benzoic acid derivatives in developing sensitive and efficient immunosensors (Shi et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-(Difluoromethoxy)-3-iodobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

4-(Difluoromethoxy)-3-iodobenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are typically upregulated during the EMT process . It also increases the expression of E-cadherin, a protein that is usually downregulated during EMT . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By reducing the phosphorylation levels of Smad2/3, 4-(Difluoromethoxy)-3-iodobenzoic acid disrupts this pathway, thereby attenuating the EMT process .

Result of Action

The action of 4-(Difluoromethoxy)-3-iodobenzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJBTOZFVXVMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660974 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-iodobenzoic acid | |

CAS RN |

1131588-14-1 | |

| Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)

![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)

![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)